2-Propenamide, N-(1-oxopropyl)-
Overview
Description
2-Propenamide, N-(1-oxopropyl)-, also known as N-(1-oxopropyl)-2-propenamide, is an organic compound with the molecular formula C6H9NO2. This compound belongs to the class of amides and is characterized by the presence of both an amide group and a propenyl group. It is a derivative of acrylamide and propionamide, combining the structural features of both compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenamide, N-(1-oxopropyl)- can be achieved through various methods. One common approach involves the reaction of acrylamide with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of 2-Propenamide, N-(1-oxopropyl)- can be carried out using a continuous flow reactor. This method ensures better control over reaction conditions, leading to higher yields and purity. The process typically involves the use of acrylamide and propionyl chloride as starting materials, with a suitable catalyst to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Propenamide, N-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The propenyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Propionic acid derivatives.
Reduction: Propylamine derivatives.
Substitution: Halogenated propenamide derivatives.
Scientific Research Applications
2-Propenamide, N-(1-oxopropyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propenamide, N-(1-oxopropyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The propenyl group allows for covalent bonding with nucleophilic sites on proteins, leading to modifications in their activity .
Comparison with Similar Compounds
Acrylamide: Shares the propenyl group but lacks the propionyl moiety.
Propionamide: Contains the propionyl group but lacks the propenyl group.
N-Methylacrylamide: Similar structure but with a methyl group instead of a propionyl group.
Uniqueness: 2-Propenamide, N-(1-oxopropyl)- is unique due to the presence of both the propenyl and propionyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its analogs .
Properties
IUPAC Name |
N-prop-2-enoylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-5(8)7-6(9)4-2/h3H,1,4H2,2H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYSXVQTMDAUAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626557 | |
Record name | N-Propanoylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61892-63-5 | |
Record name | 2-Propenamide, N-(1-oxopropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061892635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Propanoylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PROPENAMIDE, N-(1-OXOPROPYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92U77UX52H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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